molecular formula C10H11F3N2O2 B15280015 3-Amino-2-hydroxy-N,N-dimethyl-6-(trifluoromethyl)benzamide CAS No. 654683-32-6

3-Amino-2-hydroxy-N,N-dimethyl-6-(trifluoromethyl)benzamide

Cat. No.: B15280015
CAS No.: 654683-32-6
M. Wt: 248.20 g/mol
InChI Key: MGYJQVNCHBKCIC-UHFFFAOYSA-N
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Description

3-Amino-2-hydroxy-N,N-dimethyl-6-(trifluoromethyl)benzamide is an organic compound with a complex structure that includes an amino group, a hydroxyl group, and a trifluoromethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-hydroxy-N,N-dimethyl-6-(trifluoromethyl)benzamide typically involves multiple steps. One common method includes the following steps:

    Nitration: The starting material, 2-hydroxy-N,N-dimethylbenzamide, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Trifluoromethylation: The trifluoromethyl group is introduced using a reagent such as trifluoromethyl iodide under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-hydroxy-N,N-dimethyl-6-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The amino group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a primary amine.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

3-Amino-2-hydroxy-N,N-dimethyl-6-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-Amino-2-hydroxy-N,N-dimethyl-6-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-N,N-dimethylbenzamide: Lacks the trifluoromethyl group, resulting in different chemical properties.

    3-Amino-2-hydroxybenzamide: Lacks the N,N-dimethyl and trifluoromethyl groups, affecting its reactivity and applications.

    N,N-Dimethyl-3-(trifluoromethyl)benzamide: Lacks the amino and hydroxyl groups, leading to different biological activities.

Uniqueness

3-Amino-2-hydroxy-N,N-dimethyl-6-(trifluoromethyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

654683-32-6

Molecular Formula

C10H11F3N2O2

Molecular Weight

248.20 g/mol

IUPAC Name

3-amino-2-hydroxy-N,N-dimethyl-6-(trifluoromethyl)benzamide

InChI

InChI=1S/C10H11F3N2O2/c1-15(2)9(17)7-5(10(11,12)13)3-4-6(14)8(7)16/h3-4,16H,14H2,1-2H3

InChI Key

MGYJQVNCHBKCIC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1O)N)C(F)(F)F

Origin of Product

United States

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